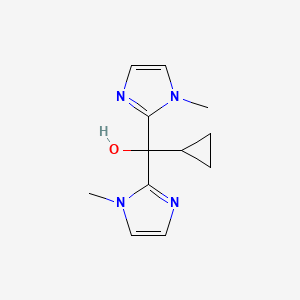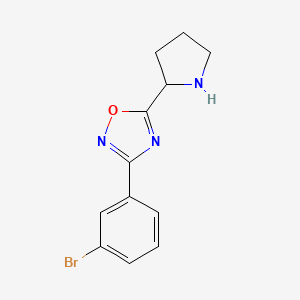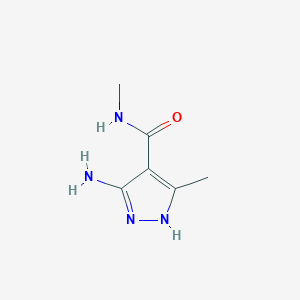
cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol
Overview
Description
Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.29 g/mol This compound features a cyclopropyl group and two 1-methyl-1H-imidazol-2-yl groups attached to a methanol moiety
Preparation Methods
The synthesis of cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and cyclopropylmethanol.
Reaction Conditions: The reaction involves the use of a base such as sodium hydride (NaH) to deprotonate the methanol group, followed by the addition of 1-methyl-1H-imidazole to form the desired product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole compounds.
Scientific Research Applications
Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole rings make it a valuable ligand in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors . The imidazole rings can coordinate with metal ions, influencing enzyme activity and protein function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Cyclopropylbis(1-methyl-1H-imidazol-2-yl)methanol can be compared with other similar compounds, such as :
1-methyl-1H-imidazole: A simpler imidazole derivative with fewer functional groups.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol moiety.
Benzimidazole derivatives: Compounds with a benzimidazole scaffold, which have diverse biological activities and applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group and two imidazole rings, providing a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
cyclopropyl-bis(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-15-7-5-13-10(15)12(17,9-3-4-9)11-14-6-8-16(11)2/h5-9,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXBHJDCPKYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)(C3=NC=CN3C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138126 | |
| Record name | 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-80-0 | |
| Record name | 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-2-methanol, α-cyclopropyl-1-methyl-α-(1-methyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)


![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)





![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)


![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)
